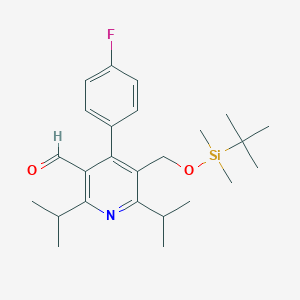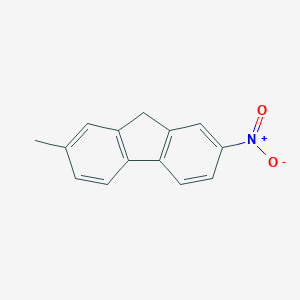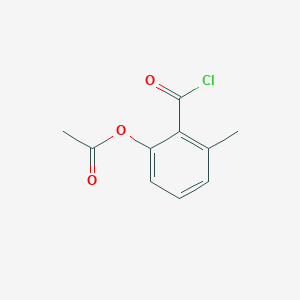
2-(Chlorocarbonyl)-3-methylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorocarbonyl)-3-methylphenyl acetate, also known as CMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate is not fully understood. However, studies have shown that it may act by inhibiting enzymes involved in various biological processes such as DNA synthesis and cell division.
Efectos Bioquímicos Y Fisiológicos
2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(Chlorocarbonyl)-3-methylphenyl acetate can inhibit the growth of various cancer cell lines and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. However, the exact mechanisms by which 2-(Chlorocarbonyl)-3-methylphenyl acetate exerts its effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Chlorocarbonyl)-3-methylphenyl acetate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Chlorocarbonyl)-3-methylphenyl acetate. One area of interest is the development of more efficient synthesis methods for 2-(Chlorocarbonyl)-3-methylphenyl acetate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields. Finally, the development of 2-(Chlorocarbonyl)-3-methylphenyl acetate-based drugs and materials may also be an area of future research.
Conclusion
In conclusion, 2-(Chlorocarbonyl)-3-methylphenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential applications, and various biochemical and physiological effects make it a versatile compound for research. Further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields.
Métodos De Síntesis
2-(Chlorocarbonyl)-3-methylphenyl acetate can be synthesized through the reaction of 2-chloro-3-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Chlorocarbonyl)-3-methylphenyl acetate as a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(Chlorocarbonyl)-3-methylphenyl acetate has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit antimicrobial and anticancer activities. In agrochemicals, it has been studied as a potential herbicide and insecticide. In materials science, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been used as a precursor for the synthesis of various compounds such as metal-organic frameworks and polymers.
Propiedades
Número CAS |
109987-15-7 |
|---|---|
Nombre del producto |
2-(Chlorocarbonyl)-3-methylphenyl acetate |
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
(2-carbonochloridoyl-3-methylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-6-4-3-5-8(14-7(2)12)9(6)10(11)13/h3-5H,1-2H3 |
Clave InChI |
NJXKUNMWJPTXBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
SMILES canónico |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
Sinónimos |
Benzoyl chloride, 2-(acetyloxy)-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



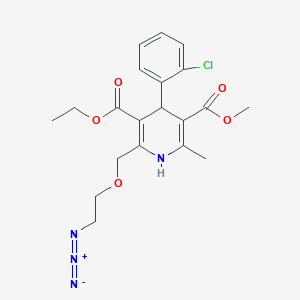
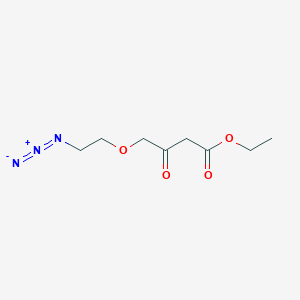
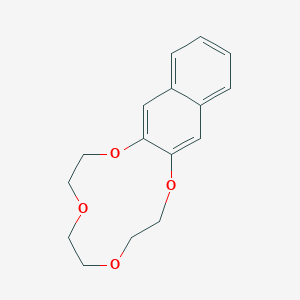
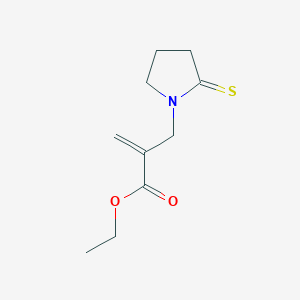
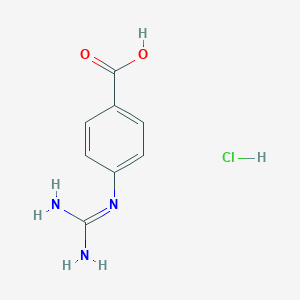
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
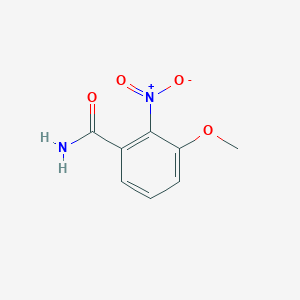
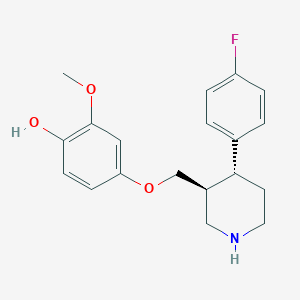
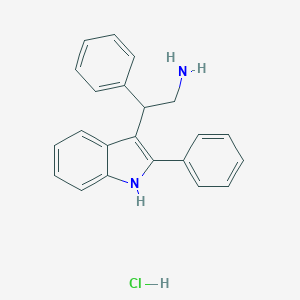
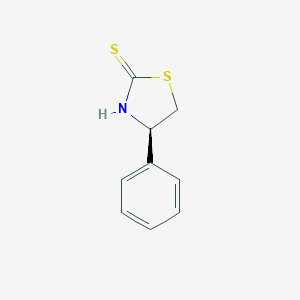
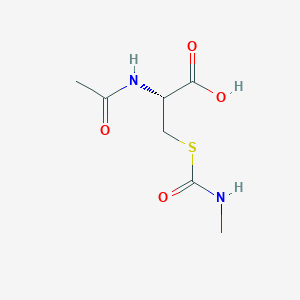
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
